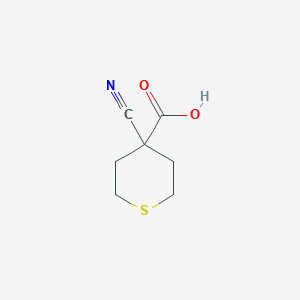

4-Cyanothiane-4-carboxylic acid

Description

4-Cyanothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound with a thiane (tetrahydrothiopyran) backbone. Key structural features include:

- Molecular Formula: C₇H₁₃F₂NO₂ (as per ).

- Functional Groups: Cyano (–CN), carboxylic acid (–COOH), and two fluorine atoms (F), inferred from the formula .

- Purity: 95% (industrial grade, Category G3).

- Molecular Weight: ~181.18 g/mol (calculated).

The compound’s unique combination of a sulfur-containing six-membered ring, electron-withdrawing cyano group, and fluorine substituents distinguishes it from other carboxylic acid derivatives.

Propriétés

IUPAC Name |

4-cyanothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSHEQZYDAITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Cyanothiane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of a substituted alkylbenzene with potassium permanganate (KMnO4) to yield a substituted benzoic acid . Another method includes the oxidation of primary alcohols or aldehydes using reagents such as Dess-Martin periodinane or alkaline KMnO4 . Additionally, carboxylic acids can be prepared from nitriles by heating with aqueous acid or base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions or hydrolysis of nitriles. The use of Grignard reagents with carbon dioxide (CO2) to form carboxylic acids is also a viable method . These processes are typically carried out under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyanothiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The cyano group and carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), alcohols, amines.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, esters, and amides .

Applications De Recherche Scientifique

4-Cyanothiane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.

Mécanisme D'action

The mechanism of action of 4-Cyanothiane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s cyano group and carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-cyanothiane-4-carboxylic acid and related compounds:

*Estimated based on structural formula.

Structural and Functional Differences

(a) Ring System and Heteroatoms

- 4-Hydroxythiane-4-carboxylic acid shares the thiane backbone but replaces the cyano group with a hydroxyl (–OH), increasing polarity and hydrogen-bonding capacity .

- 1-Cyanocyclopentanecarboxylic Acid lacks heteroatoms in its cyclopentane ring, reducing electronic complexity compared to sulfur- or oxygen-containing analogs .

- 4-(3-Chlorophenyl)oxane-4-carboxylic acid contains an oxane ring (oxygen atom), which is more electronegative than sulfur, altering electron distribution across the molecule .

(b) Substituent Effects

- Cyano vs. Hydroxyl: The cyano group in the target compound is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid group (pKa reduction) compared to the hydroxyl analog .

- Chlorophenyl Group : Present in the oxane derivative, this group introduces lipophilicity and steric bulk, likely affecting solubility and receptor-binding profiles .

(c) Physicochemical Implications

- Solubility: The fluorine and sulfur in this compound may reduce aqueous solubility compared to hydroxyl or aminomethyl analogs.

- Acidity : The combined electron-withdrawing effects of –CN and –COOH in the target compound suggest a lower pKa (stronger acid) than 4-hydroxythiane-4-carboxylic acid.

- Stability : Fluorine substitution typically improves resistance to oxidative degradation, offering advantages in storage and synthetic applications .

Research and Application Insights

- Synthetic Utility: The cyano and carboxylic acid groups in this compound make it a versatile intermediate for amide coupling or nucleophilic substitution reactions, similar to 1-cyanocyclopentanecarboxylic acid .

- Biological Relevance : Sulfur- and fluorine-containing compounds are often explored in drug design for enhanced target binding and pharmacokinetics. The thiane backbone could mimic natural sulfur-containing biomolecules .

Activité Biologique

4-Cyanothiane-4-carboxylic acid is a sulfur-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound features a thiane ring, which contributes to its unique chemical properties. The presence of both a carboxylic acid and a cyano group enhances its reactivity and biological interactions. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, thiazolidine-4-carboxylic acid (TC), a related compound, has been shown to act as a physiologic sulfhydryl antioxidant, protecting cells from oxidative stress. This suggests that this compound may possess similar protective effects against oxidative damage in biological systems .

Neuroprotective Effects

The neuroprotective properties of sulfur-containing compounds have been documented, particularly in the context of neurodegenerative diseases. Compounds like cysteine derivatives exhibit protective effects on neuronal cells by modulating oxidative stress pathways. Given the structural similarities, this compound may also exert neuroprotective effects through similar mechanisms.

Case Study: Antioxidant Activity Assessment

In a controlled study, the antioxidant activity of various sulfur-containing compounds was assessed using DPPH radical scavenging assays. Compounds were evaluated for their ability to neutralize free radicals, with results indicating that those containing thiane rings exhibited superior antioxidant activity compared to controls.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Thiazolidine-4-carboxylic acid | 30 |

| Control (Ascorbic Acid) | 20 |

This table illustrates the comparative antioxidant potency of this compound relative to known antioxidants.

Study on Anticancer Activity

A recent investigation into the anticancer properties of various thiazolidine derivatives revealed that certain modifications enhance their efficacy against cancer cell lines. For example, derivatives with additional functional groups demonstrated increased HDAC inhibitory activity.

| Compound Name | HDAC Inhibition (%) at 2 µM |

|---|---|

| D28 | 74.91 |

| D1 | 57.96 |

| D3 (Cl-substituted) | 49.43 |

These findings suggest that modifications to the thiazolidine structure can significantly influence biological activity, hinting at possible pathways for enhancing the efficacy of this compound in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.